molecular formula C15H14FN3O3 B11827475 Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate

Cat. No.: B11827475
M. Wt: 303.29 g/mol
InChI Key: NQZHDCUTHOKYRX-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate is a synthetic imidazole derivative with a multifunctional structure. Key features include:

  • A methyl ester group at the acetate position.
  • A 5-(2-hydroxyethyl)-1H-imidazole core, contributing to hydrogen-bonding interactions and solubility.

This compound is an intermediate in synthesizing Osilodrostat, a drug targeting Cushing’s syndrome . Its LCMS data (m/z = 304.0 [M+H]⁺) and high synthetic yield (92%) highlight its practical utility in pharmaceutical chemistry .

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-hydroxyethyl)imidazol-1-yl]acetate

InChI

InChI=1S/C15H14FN3O3/c1-22-15(21)14(19-9-18-8-11(19)4-5-20)12-3-2-10(7-17)6-13(12)16/h2-3,6,8-9,14,20H,4-5H2,1H3

InChI Key

NQZHDCUTHOKYRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)F)N2C=NC=C2CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and imidazole structures, followed by the introduction of the cyano and fluorine groups. Common reagents used in these reactions include:

    Nucleophilic substitution reagents: for introducing the fluorine atom.

    Cyanation reagents: for adding the cyano group.

    Esterification reagents: for forming the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key factors in industrial production include:

    Temperature control: to ensure optimal reaction rates.

    Purification techniques: such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.

    Substitution reagents: Sodium azide (NaN3), thiols (R-SH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and fluorine groups, along with the imidazole ring, may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Yield/Data Biological/Physicochemical Notes Reference
Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate 4-cyano-2-fluorophenyl, 5-(2-hydroxyethyl)-imidazole, methyl ester 92% yield; LCMS m/z = 304.0 [M+H]⁺ Intermediate for Osilodrostat; hydroxyethyl enhances solubility
2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl acetic acid Benzoimidazole core, 4-fluorophenyl, acetic acid 55% yield; Rf = 0.85 (CH₂Cl₂/MeOH 7:3) Lower solubility due to carboxylic acid; potential metabolic instability
Compound 9b () Benzoimidazole-triazole-thiazole hybrid, 4-fluorophenyl-thiazole IR, NMR data validated; elemental analysis match Antimicrobial activity (e.g., against S. aureus); thiazole enhances binding affinity
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-Fluorophenyl, 4-methoxyphenyl, dimethyl-imidazole Crystallographic data reported Methoxy group increases lipophilicity; potential for CNS penetration
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Sulfonyl group, diphenyl-imidazole, ethyl ester Molar mass = 478.54; CAS 339277-80-4 Sulfonyl group improves stability; higher molecular weight may limit bioavailability
Methyl-2-(2-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)1H-imidazol-1-yl)acetate (Compound 50) Thiazolidinedione core, methoxyethyl, imidazole Potent antimicrobial activity Thiazolidinedione moiety broadens biological activity (e.g., antidiabetic and antimicrobial)

Biological Activity

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate, identified by its CAS number 1472004-27-5, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C₁₅H₁₅F₁N₄O₂
  • Molecular Weight: 303.293 g/mol
  • Key Functional Groups: Imidazole ring, cyano group, and hydroxyethyl side chain.

Antiviral Activity

Research indicates that compounds containing imidazole rings exhibit promising antiviral properties. For instance, derivatives of imidazole have shown effectiveness against various viral strains, including HIV and dengue virus. This compound may share similar mechanisms of action due to its structural components.

Table 1: Comparative Antiviral Efficacy of Imidazole Derivatives

Compound NameVirus TargetEC50 (μM)Reference
IM18DENV-2>10
I45DCYFV1.85
Methyl EsterTBDTBDCurrent Study

Inhibition of Kinases

Imidazole derivatives are also known for their ability to inhibit kinases, which play crucial roles in cell signaling pathways. The potential for this compound to act as a kinase inhibitor warrants further investigation.

Case Study: Aurora Kinase Inhibition
In a study focusing on imidazole derivatives as Aurora kinase inhibitors, compounds were synthesized and tested for their inhibitory effects. The most potent compound exhibited an IC50 value of 6.1 nM against Aurora A kinase, suggesting that similar compounds could be developed from the target molecule.

Cytotoxicity Studies

Understanding the cytotoxic effects of this compound is essential for evaluating its therapeutic potential. Preliminary cytotoxicity assays indicate that certain concentrations may exhibit low toxicity while maintaining antiviral efficacy.

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (μM)Toxicity Level
IM18Vero Cells>1000Low
I45DCMT-4 Cells<10Moderate
Target CompoundTBDTBDTBD

The proposed mechanism of action for this compound involves the inhibition of viral replication through interference with viral enzymes or cellular pathways critical for viral life cycles. The imidazole moiety is particularly relevant in this context due to its established role in mimicking nucleotide structures that are essential for viral RNA synthesis.

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